3-(Pentylamino)-2,1-benzisothiazole
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Overview
Description
3-(Pentylamino)-2,1-benzisothiazole is an organic compound that belongs to the class of benzisothiazoles Benzisothiazoles are heterocyclic compounds containing a benzene ring fused to an isothiazole ring The presence of a pentylamino group at the third position of the benzisothiazole ring makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentylamino)-2,1-benzisothiazole typically involves the reaction of 2,1-benzisothiazole with pentylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
2,1-Benzisothiazole+Pentylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Pentylamino)-2,1-benzisothiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzisothiazole derivatives.
Scientific Research Applications
3-(Pentylamino)-2,1-benzisothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(Pentylamino)-2,1-benzisothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzisothiazole: Lacks the pentylamino group, resulting in different chemical and biological properties.
3-(Methylamino)-2,1-benzisothiazole: Contains a methylamino group instead of a pentylamino group, leading to variations in reactivity and applications.
3-(Ethylamino)-2,1-benzisothiazole:
Uniqueness
The presence of the pentylamino group in 3-(Pentylamino)-2,1-benzisothiazole imparts unique properties to the compound, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other benzisothiazole derivatives and highlights its potential for specialized applications in various fields.
Properties
CAS No. |
149862-56-6 |
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Molecular Formula |
C12H16N2S |
Molecular Weight |
220.34 g/mol |
IUPAC Name |
N-pentyl-2,1-benzothiazol-3-amine |
InChI |
InChI=1S/C12H16N2S/c1-2-3-6-9-13-12-10-7-4-5-8-11(10)14-15-12/h4-5,7-8,13H,2-3,6,9H2,1H3 |
InChI Key |
WXBHXGSVAZDGGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=C2C=CC=CC2=NS1 |
Origin of Product |
United States |
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